In Vivo Quantification as Major Metabolite
In a crossover study of nine healthy male subjects, Fosinopril Acyl-β-D-Glucuronide accounted for 15-20% of total radioactivity in plasma and urine following oral administration of [14C]-fosinopril sodium [1]. This differentiates it from the major active metabolite, fosinoprilat, which constituted approximately 75% of the circulating radioactivity [1].
| Evidence Dimension | Percent of total drug-related material in plasma |
|---|---|
| Target Compound Data | 15-20% |
| Comparator Or Baseline | Fosinoprilat (active diacid) at ~75% |
| Quantified Difference | The glucuronide constitutes a quantifiable minor fraction (approximately one-fifth to one-quarter) of the active metabolite. |
| Conditions | In vivo study in healthy human subjects following a 10 mg oral dose of [14C]-fosinopril sodium [1]. |
Why This Matters
Procuring this specific standard is essential for accurate pharmacokinetic modeling and mass balance studies, as it represents a major, quantifiable fraction of the administered dose that would be missed if only fosinoprilat is monitored.
- [1] Singhvi, S. M., Duchin, K. L., Morrison, R. A., Willard, D. A., Everett, D. W., & Frantz, M. (1988). Disposition of fosinopril sodium in healthy subjects. British Journal of Clinical Pharmacology, 25(1), 9-15. View Source
